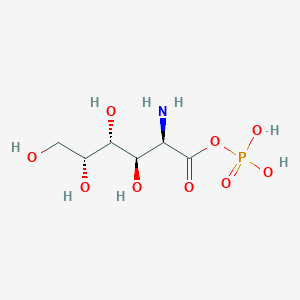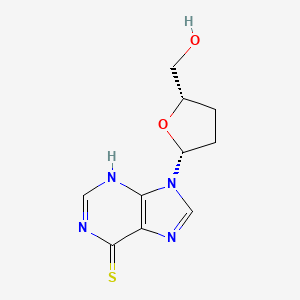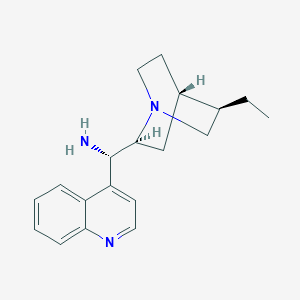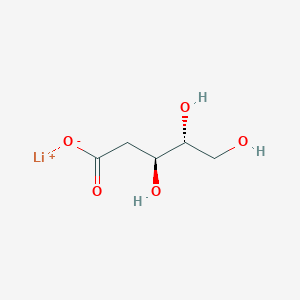
(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphoric anhydride moiety. Its stereochemistry is defined by the specific arrangement of its amino and hydroxyl groups, making it a subject of interest in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves the formation of the phosphoric anhydride moiety under controlled conditions, often using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides or esters.
Scientific Research Applications
(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The phosphoric anhydride moiety can participate in phosphorylation reactions, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic acid: Lacks the phosphoric anhydride moiety.
(2S,3S,4S,5S)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride: Stereoisomer with different spatial arrangement.
(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric ester: Contains an ester instead of an anhydride.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride lies in its specific stereochemistry and the presence of the phosphoric anhydride moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14NO9P |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
phosphono (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H14NO9P/c7-3(6(12)16-17(13,14)15)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H2,13,14,15)/t2-,3-,4+,5-/m1/s1 |
InChI Key |
BNHPPMVKJAUOCH-SQOUGZDYSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)OP(=O)(O)O)N)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)OP(=O)(O)O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)




![(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858625.png)
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)



![2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
![2-(Bromomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12858641.png)
